molecular formula C25H25N5O3 B11483695 6-butyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-butyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11483695
M. Wt: 443.5 g/mol
InChI Key: WPSQUNZRWRDVBL-UHFFFAOYSA-N
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Description

6-BUTYL-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines various functional groups This compound is part of the purine family, which is fundamental in DNA and RNA nucleic acids

Preparation Methods

The synthesis of 6-BUTYL-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the purine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Functional group modifications: Introduction of the butyl, hydroxyphenyl, dimethyl, and phenyl groups through various organic reactions such as alkylation, hydroxylation, and aromatic substitution.

    Final assembly: Coupling of the modified purine core with other functional groups to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-BUTYL-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-BUTYL-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways depend on the specific biological context and the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Compared to other purine derivatives, 6-BUTYL-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

This compound’s uniqueness lies in its ability to combine multiple functional groups, making it a versatile tool in scientific research and industrial applications.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

8-butyl-6-(4-hydroxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H25N5O3/c1-4-5-11-19-20(16-9-7-6-8-10-16)29(17-12-14-18(31)15-13-17)24-26-22-21(30(19)24)23(32)28(3)25(33)27(22)2/h6-10,12-15,31H,4-5,11H2,1-3H3

InChI Key

WPSQUNZRWRDVBL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

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